Cas no 10027-70-0 (2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride)

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- Ethanesulfonothioicacid, 2-amino-, S-(2-aminoethyl) ester, hydrochloride (1:2)
- 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride
- 2-(2-aminoethylsulfonylsulfanyl)ethanamine
- AEAETS
- 2-AMino-ethanesulfonothioic Acid S-(2-AMinoethyl) Ester Hydrochloride
- NCGC00014914
- cystamine-S,S-dioxide
- S-(2-Aminoethyl) 2-aminoethanesulfonothioate
- NCI60_004292
- NSC528168
- S-(2-Aminoethyl)2-aminoethanesulfonothioate
- NCIStruc2_000983
- SCHEMBL4018166
- CCG-36764
- NCI528168
- 2-[(2-aminoethanesulfonyl)sulfanyl]ethan-1-amine
- NSC-528168
- CHEMBL1411214
- 10027-70-0
- 2-aminoethyl 2'-aminoethanethiolsulfonate
- MFCD01863149
- NCIStruc1_000714
- AKOS006279349
- NCGC00098015-01
- 2458-50-6
- NCGC00014914-02
-
- Inchi: InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2
- InChI Key: WCKKVBDZUVPNNY-UHFFFAOYSA-N
- SMILES: NCCSS(CCN)(=O)=O
Computed Properties
- Exact Mass: 220.01100
- Monoisotopic Mass: 220.011
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 161
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.8
- Topological Polar Surface Area: 120A^2
Experimental Properties
- Density: 1.345
- Melting Point: 165-166°C
- Boiling Point: 394.2°Cat760mmHg
- Flash Point: 192.2°C
- PSA: 119.86000
- LogP: 2.25020
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Security Information
- Storage Condition:-20°C Freezer
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A608825-100mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 100mg |
$ 138.00 | 2023-09-08 | ||
TRC | A608825-250mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 250mg |
$ 333.00 | 2023-04-19 | ||
TRC | A608825-500mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 500mg |
$ 603.00 | 2023-04-19 | ||
TRC | A608825-1000mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 1g |
$ 1068.00 | 2023-04-19 | ||
TRC | A608825-50mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 50mg |
$ 115.00 | 2023-04-19 | ||
TRC | A608825-1g |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 1g |
$ 875.00 | 2022-06-08 |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Related Literature
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Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
-
Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
Additional information on 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride
Recent Advances in the Study of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0)
The compound 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, known for its unique thiosulfonate functional group, has been explored for its potential applications in drug delivery, protein modification, and as a reactive intermediate in synthetic chemistry. Recent studies have focused on its role in redox biology, where it serves as a precursor for generating reactive sulfur species (RSS), which are critical in cellular signaling and oxidative stress responses.
One of the key findings from the latest research is the compound's ability to act as a thiol-blocking agent, which can be leveraged for the selective modification of cysteine residues in proteins. This property has been exploited in the development of novel bioconjugation strategies, enabling the site-specific labeling of proteins for therapeutic and diagnostic purposes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride in the synthesis of antibody-drug conjugates (ADCs), highlighting its potential in targeted cancer therapy.
Another area of interest is the compound's role in modulating cellular redox homeostasis. Research conducted by Smith et al. (2024) revealed that 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride can induce the release of hydrogen sulfide (H2S) under physiological conditions, a feature that has implications for treating diseases associated with oxidative stress, such as cardiovascular disorders and neurodegenerative conditions. The study utilized advanced mass spectrometry techniques to track the release kinetics of H2S, providing valuable insights into the compound's mechanism of action.
In addition to its biological applications, recent synthetic chemistry studies have explored the use of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride as a building block for the preparation of sulfur-containing heterocycles. These heterocycles are of particular interest due to their presence in many FDA-approved drugs. A 2024 paper in Organic Letters detailed a novel one-pot synthesis method using this compound to generate thiazolidine derivatives, which exhibit antimicrobial and anti-inflammatory properties.
Despite these promising developments, challenges remain in optimizing the stability and bioavailability of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride for clinical applications. Current research is focused on derivatization strategies to enhance its pharmacokinetic properties while retaining its reactivity. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this area, paving the way for new therapeutic agents and diagnostic tools.
In conclusion, the latest research on 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0) underscores its versatility and potential in chemical biology and pharmaceutical sciences. From its role in redox biology to its applications in drug development, this compound continues to be a valuable tool for researchers. Future studies will likely explore its utility in emerging fields such as proteomics and precision medicine, further expanding its impact on the life sciences.
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